1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol
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Overview
Description
1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol typically involves the cyclization of o-phenylenediamine with appropriate thiol-containing reagents. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with 1-bromobutane to introduce the methylpropyl group .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Thioethers, acylated derivatives.
Scientific Research Applications
1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Metal Coordination: The thiol group can coordinate with metal ions, forming stable complexes that can modulate biological activity.
Pathways Involved: The compound may affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the thiol and methylpropyl groups.
2-Mercaptobenzimidazole: Similar structure but without the methylpropyl group.
1-(Methylpropyl)benzimidazole: Lacks the thiol group.
Uniqueness: 1-(butan-2-yl)-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both the thiol and methylpropyl groups, which confer distinct chemical reactivity and biological activity. The thiol group enhances its ability to form metal complexes and participate in redox reactions, while the methylpropyl group can influence its lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-butan-2-yl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)14/h4-8H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMGTBLINHVYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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